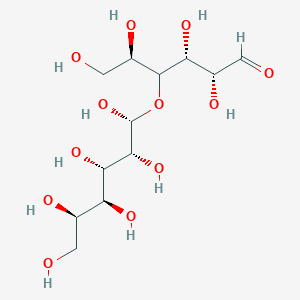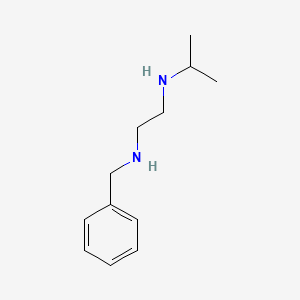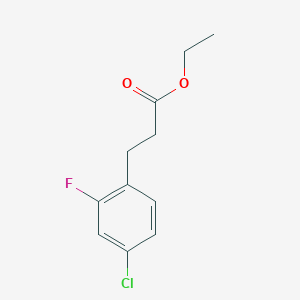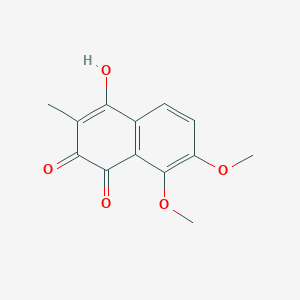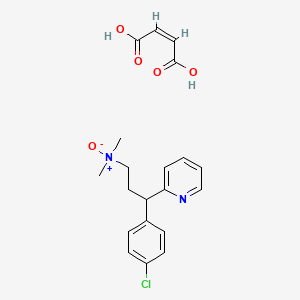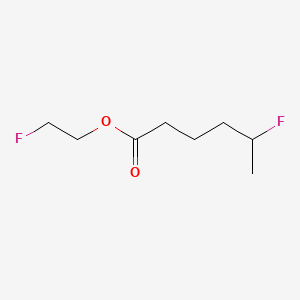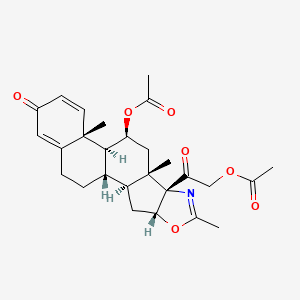
Deflazacort Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deflazacort Impurity C, also known as (11beta,16beta)-11,21-Bis(acetyloxy)-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a chemical compound with the molecular formula C27H33NO7 and a molecular weight of 483.60 g/mol . It is an impurity associated with the corticosteroid deflazacort, which is used for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
The preparation of Deflazacort Impurity C involves multiple synthetic routes and reaction conditions. One method includes a series of chemical synthesis reactions such as elimination, cyanohydrin formation, silanization, transposition esterification, and cyclization . These reactions are carried out under mild conditions using easily obtained raw materials, making the process relatively simple and low in pollution . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing to ensure consistency and quality .
Chemical Reactions Analysis
Deflazacort Impurity C undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include methanol as a solvent and UV spectrophotometry for analysis . Major products formed from these reactions include various derivatives of the original compound, which can be analyzed for their purity and efficacy .
Scientific Research Applications
Deflazacort Impurity C has several scientific research applications:
Mechanism of Action
The mechanism of action of Deflazacort Impurity C involves its interaction with glucocorticoid receptors. Upon administration, it is deacetylated to form the active metabolite, 21-desacetyl deflazacort . This metabolite binds to glucocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects by modulating the expression of specific genes involved in inflammation and immune response . The exact molecular targets and pathways involved are still under investigation, but it is known to influence various cellular processes .
Comparison with Similar Compounds
Deflazacort Impurity C can be compared with other corticosteroid impurities and metabolites, such as:
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different metabolic pathways.
Hydrocortisone: Another corticosteroid with a broader range of applications but lower potency.
Methylprednisolone: A corticosteroid with higher potency but different side effect profiles.
This compound is unique due to its specific chemical structure and the resulting pharmacokinetic and pharmacodynamic properties . It offers a favorable safety profile and is less likely to cause certain side effects compared to other corticosteroids .
Properties
Molecular Formula |
C27H33NO7 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetyloxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H33NO7/c1-14-28-27(22(32)13-33-15(2)29)23(34-14)11-20-19-7-6-17-10-18(31)8-9-25(17,4)24(19)21(35-16(3)30)12-26(20,27)5/h8-10,19-21,23-24H,6-7,11-13H2,1-5H3/t19-,20-,21-,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
FQQKLFSLSCOADB-NBZCPFCYSA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)OC(=O)C)C)C(=O)COC(=O)C |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)OC(=O)C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


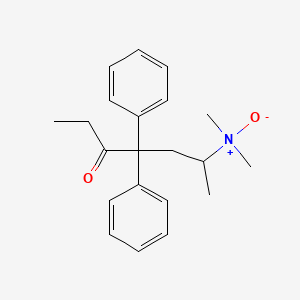
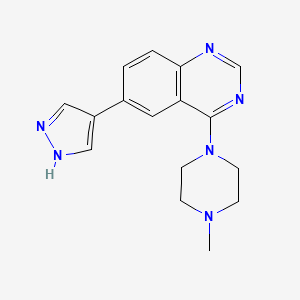
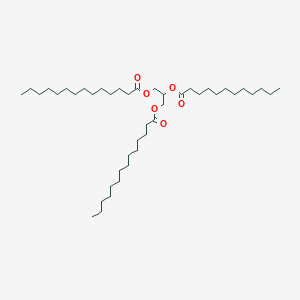
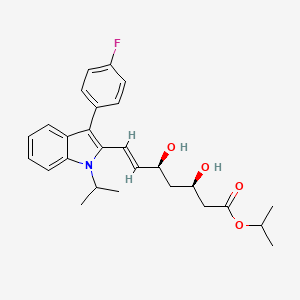
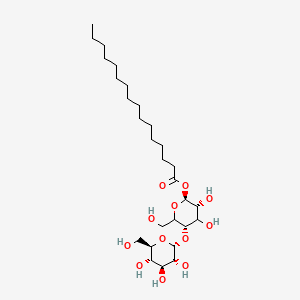
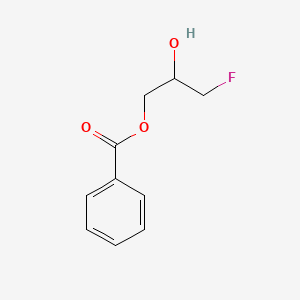
![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)
